molecular formula C15H16O2 B11878713 1-((Benzyloxy)methyl)-3-methoxybenzene

1-((Benzyloxy)methyl)-3-methoxybenzene

Cat. No.: B11878713
M. Wt: 228.29 g/mol
InChI Key: HFLJJNSHUKAVNC-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a benzyloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)methyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or toluene derivatives.

    Substitution: Formation of nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

1-((Benzyloxy)methyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((Benzyloxy)methyl)-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-((Benzyloxy)methyl)-2-methoxybenzene
  • 1-((Benzyloxy)methyl)-4-methoxybenzene
  • 1-((Benzyloxy)methyl)-3-ethoxybenzene

Comparison: 1-((Benzyloxy)methyl)-3-methoxybenzene is unique due to the specific positioning of the benzyloxy and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-methoxy-3-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C15H16O2/c1-16-15-9-5-8-14(10-15)12-17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3

InChI Key

HFLJJNSHUKAVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COCC2=CC=CC=C2

Origin of Product

United States

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